molecular formula C24H19NO2 B3826383 (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide

(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide

Cat. No.: B3826383
M. Wt: 353.4 g/mol
InChI Key: RJEAIGOXAQYCTD-HBKJEHTGSA-N
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Description

The compound (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide is an organic molecule characterized by its conjugated double bonds and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide typically involves the condensation of an appropriate amine with a corresponding aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. Solvents like ethanol or methanol are commonly used to dissolve the reactants and provide a medium for the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents are used under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a valuable intermediate in organic synthesis.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer processes, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific arrangement of double bonds and aromatic rings, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various applications.

Properties

IUPAC Name

(E)-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c26-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)25-24(27)18-14-19-7-3-1-4-8-19/h1-18H,(H,25,27)/b17-13+,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEAIGOXAQYCTD-HBKJEHTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide

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